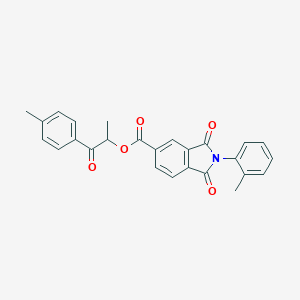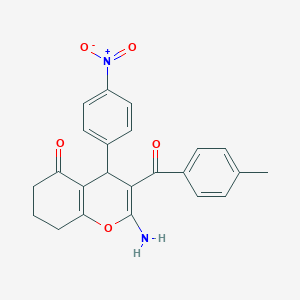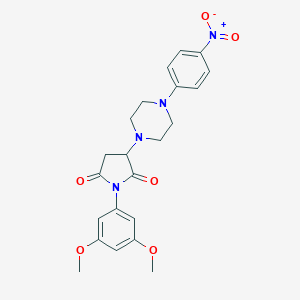
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
准备方法
The synthesis of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoindoline Core: The isoindoline core can be synthesized through a cyclization reaction involving phthalic anhydride and an appropriate amine.
Introduction of the Carboxylate Group: The carboxylate group is introduced via esterification reactions.
Attachment of the Methylphenyl Groups: The methylphenyl groups are attached through Friedel-Crafts alkylation reactions.
Final Assembly: The final compound is assembled through a series of condensation reactions, ensuring the correct placement of all functional groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled reaction conditions to achieve the desired product efficiently.
化学反应分析
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, using reagents such as lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
科学研究应用
1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a component in specialized coatings and polymers.
作用机制
The mechanism of action of 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or altering cellular signaling pathways.
相似化合物的比较
Similar compounds to 1-(4-methylphenyl)-1-oxopropan-2-yl 2-(2-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate include:
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-chlorophenyl)-1,3-dioxoisoindoline-5-carboxylate: This compound has a chlorine substituent instead of a methyl group, which can alter its chemical reactivity and biological activity.
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-methoxyphenyl)-1,3-dioxoisoindoline-5-carboxylate: The presence of a methoxy group can influence its solubility and interaction with biological targets.
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 2-(2-nitrophenyl)-1,3-dioxoisoindoline-5-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
属性
分子式 |
C26H21NO5 |
|---|---|
分子量 |
427.4 g/mol |
IUPAC 名称 |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 2-(2-methylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C26H21NO5/c1-15-8-10-18(11-9-15)23(28)17(3)32-26(31)19-12-13-20-21(14-19)25(30)27(24(20)29)22-7-5-4-6-16(22)2/h4-14,17H,1-3H3 |
InChI 键 |
SBWJCYMDBOSBJK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B304009.png)
![N-(5-bromo-2-pyridinyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304010.png)
![N-(4-butoxyphenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304011.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-cyanophenyl)acetamide](/img/structure/B304013.png)
![N-(4-chlorophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B304014.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B304015.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-{3-nitro-4-methylphenyl}acetamide](/img/structure/B304016.png)
![Ethyl {2-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304017.png)
![2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B304019.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304020.png)


![N-[1-{[(2-chlorobenzyl)amino]carbonyl}-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304028.png)
![N-[1-({[2-(2,4-dichlorophenyl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide](/img/structure/B304031.png)
